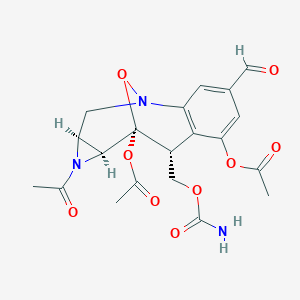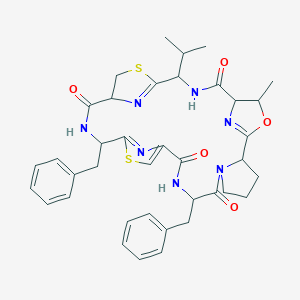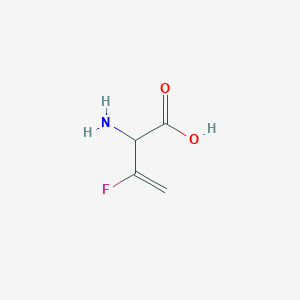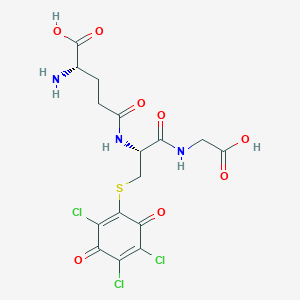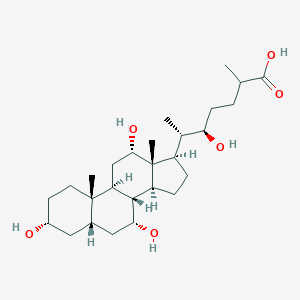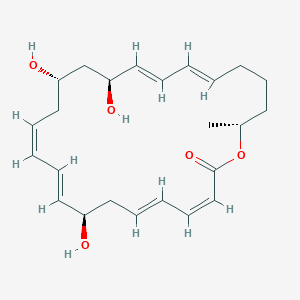
12,13-Deoxytrichoverrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Deoxytrichoverrin is a naturally occurring compound that belongs to the class of trichoverrins. It is known to possess potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs to combat infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 12,13-Deoxytrichoverrin is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and bacteria, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
12,13-Deoxytrichoverrin has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, reduce inflammation, and scavenge free radicals. It has also been shown to have a protective effect on liver cells, reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 12,13-Deoxytrichoverrin in lab experiments is its potent antimicrobial activity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 12,13-Deoxytrichoverrin. One area of interest is its potential use in the development of new drugs to combat infectious diseases. Another area of interest is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of 12,13-Deoxytrichoverrin and to optimize its use in lab experiments.
Métodos De Síntesis
12,13-Deoxytrichoverrin can be synthesized by the reaction of trichoverrin with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the removal of the 12,13-dihydroxy group from trichoverrin, leading to the formation of 12,13-Deoxytrichoverrin. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
12,13-Deoxytrichoverrin has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
123025-01-4 |
|---|---|
Nombre del producto |
12,13-Deoxytrichoverrin |
Fórmula molecular |
C14H15Cl2N3O5S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
[(1R,2R,7R,9S,11R)-2-[[(E)-5-hydroxy-3-methylpent-2-enoyl]oxymethyl]-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C29H40O8/c1-18-10-12-29(17-35-27(34)15-19(2)11-13-30)25(14-18)36-23-16-24(28(29,5)20(23)3)37-26(33)9-7-6-8-22(32)21(4)31/h6-9,14-15,21-25,30-32H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24+,25+,28-,29+/m0/s1 |
Clave InChI |
DQMXCXZEZVSOMG-CRBVBYKRSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@@]3([C@@H](C[C@@H](C3=C)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)COC(=O)/C=C(\C)/CCO |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO |
Sinónimos |
12,13-deoxytrichoverrin 12,13-deoxytrichoverrin, (R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



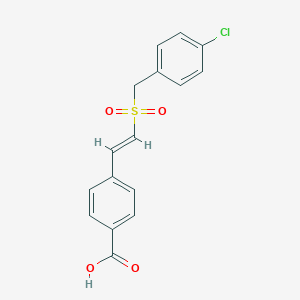
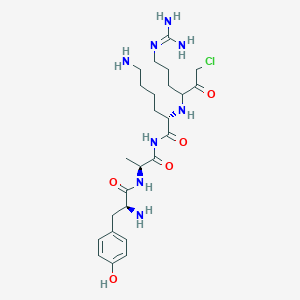


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
